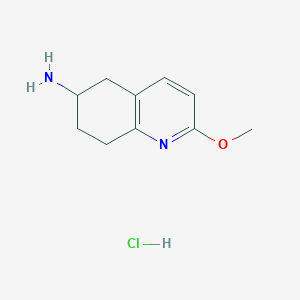
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyquinoline.
Reduction: The quinoline ring is partially reduced to form the tetrahydroquinoline structure. This reduction can be achieved using hydrogenation or other reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: A precursor in the synthesis of the target compound.
5,6,7,8-Tetrahydroquinoline: A related compound with a similar structure but lacking the methoxy and amine groups.
Quinoline: The parent compound from which the target compound is derived.
Uniqueness
2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10;/h2,5,8H,3-4,6,11H2,1H3;1H |
InChI Key |
GFIHFNJFYGZALE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CC(CC2)N)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


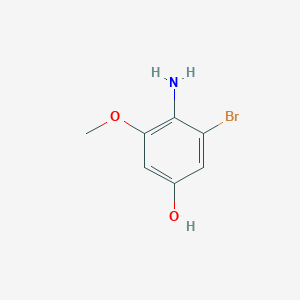
![1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B15068139.png)
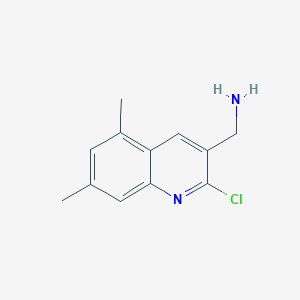
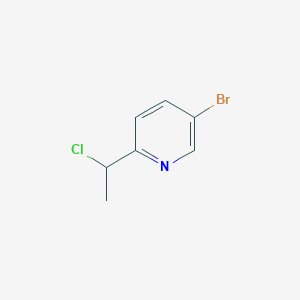


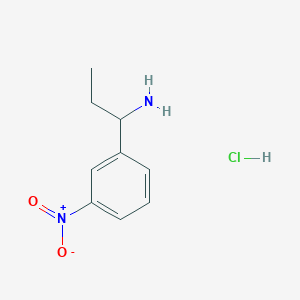
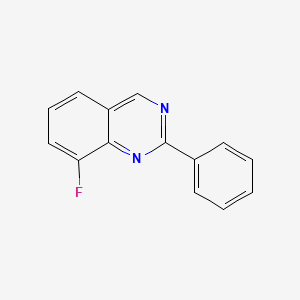
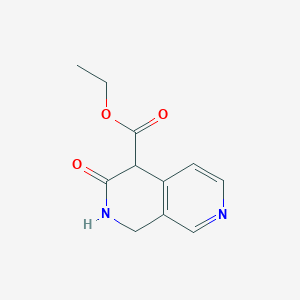
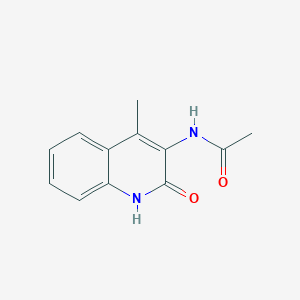

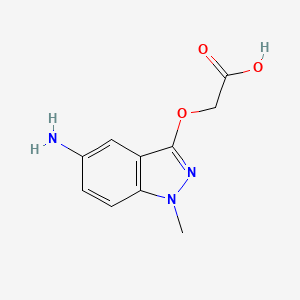
![6'-Fluoro-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15068217.png)
![6-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B15068219.png)
